molecular formula C18H11B B1201482 7-Bromobenz[a]anthracene CAS No. 32795-84-9

7-Bromobenz[a]anthracene

Cat. No. B1201482
CAS RN: 32795-84-9
M. Wt: 307.2 g/mol
InChI Key: LGRNWCDRODWMOH-UHFFFAOYSA-N
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Description

7-Bromobenz[a]anthracene is a chemical compound with the molecular formula C18H11Br and a molecular weight of 307.19 . It appears as a light yellow to brown powder or crystal .


Molecular Structure Analysis

The 7-Bromobenz[a]anthracene molecule contains a total of 33 bonds. There are 22 non-H bonds, 21 multiple bonds, 21 aromatic bonds, 4 six-membered rings, and 3 ten-membered rings .


Chemical Reactions Analysis

7-Bromobenz[a]anthracene can undergo various chemical reactions. For instance, rat liver microsomes can metabolize it to form predominantly trans-3,4-, 5,6-, 8,9-, and 10,11-dihydrodiols .


Physical And Chemical Properties Analysis

7-Bromobenz[a]anthracene has a melting point of 152 °C and a boiling point of 361.79°C (rough estimate). Its density is estimated to be 1.3995 and its refractive index is estimated to be 1.6000 .

Scientific Research Applications

Carcinogenicity Studies

7-Bromobenz[a]anthracene: has been utilized in research to understand its carcinogenic potential. Studies involving rat liver microsomes have shown that this compound is metabolized to form predominantly trans-dihydrodiols . These metabolites are significant as they provide insights into the stereoselective metabolism and the potential carcinogenic pathways of polycyclic aromatic hydrocarbons (PAHs).

Metabolic Pathway Analysis

The effect of caloric restriction on the metabolism of 7-Bromobenz[a]anthracene has been studied in male B6C3F1 mouse liver microsomes . This research is crucial for understanding how dietary factors can influence the metabolic activation pathways of PAHs and potentially reduce their genotoxicity.

Synthesis of Organic Compounds

7-Bromobenz[a]anthracene: serves as an intermediate in the synthesis of other organic compounds, including dyes and fluorescent markers . The brominated anthracene structure is particularly useful for creating compounds with specific electronic and photophysical properties.

Safety and Hazards

7-Bromobenz[a]anthracene may cause irritation when it comes into contact with skin and eyes. Therefore, appropriate safety measures, such as wearing protective gloves, eye protection, and working in a well-ventilated area, should be taken when handling this compound .

properties

IUPAC Name

7-bromobenzo[a]anthracene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H11Br/c19-18-15-8-4-2-6-13(15)11-17-14-7-3-1-5-12(14)9-10-16(17)18/h1-11H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGRNWCDRODWMOH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC3=C(C4=CC=CC=C4C=C32)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H11Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70186461
Record name 7-Bromobenzanthracene
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Molecular Weight

307.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Bromobenz[a]anthracene

CAS RN

32795-84-9
Record name 7-Bromobenz[a]anthracene
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Record name 7-Bromobenzanthracene
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Record name 32795-84-9
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Record name 7-Bromobenzanthracene
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Record name 7-Bromo-benz(a)anthracene
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Record name 7-BROMOBENZANTHRACENE
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Synthesis routes and methods

Procedure details

Into 300 ml of DMF, N,N-dimethylformamide, 40 g of commercial benzanthracene was dispersed, and 35.6 g of NBS, bromosuccinimide, was added to the resultant suspension at the room temperature. After the resultant mixture was stirred for 3.5 hours, 600 ml of water was added, and the formed crystals were separated by filtration and washed with methanol. The obtained crude crystals were purified using a silica gel column with toluene and filtered with hexane, and 49.3 g of 7-bromobenzanthracene was obtained as cream crystals (the yield: 91%).
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300 mL
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40 g
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35.6 g
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600 mL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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